6-Chloro-7-methyl-1H-indole-3-carbaldehyde
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Overview
Description
1H-Indole-3-carboxaldehyde, 6-chloro-7-methyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products, including alkaloids and plant hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxaldehyde, 6-chloro-7-methyl- typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. These methods may include the use of metal catalysts, such as palladium or platinum, to facilitate the formation of the indole ring and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-carboxaldehyde, 6-chloro-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are often employed.
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1H-Indole-3-carboxaldehyde, 6-chloro-7-methyl- has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules in organic chemistry.
Biology: Studied for its role in biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 6-chloro-7-methyl- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carboxaldehyde: A closely related compound with similar chemical properties.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
1H-Indole-3-carboxaldehyde, 6-chloro-7-methyl- stands out due to its unique substitution pattern, which can enhance its biological activity and selectivity for specific targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloro-7-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8ClNO/c1-6-9(11)3-2-8-7(5-13)4-12-10(6)8/h2-5,12H,1H3 |
InChI Key |
MBNVHKQBEBKLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2C=O)Cl |
Origin of Product |
United States |
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